183598-56-3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

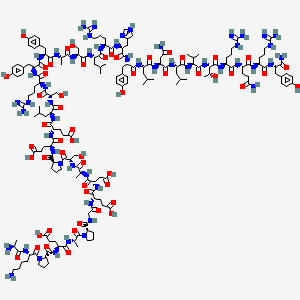

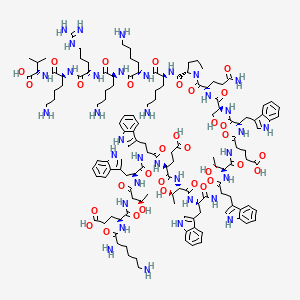

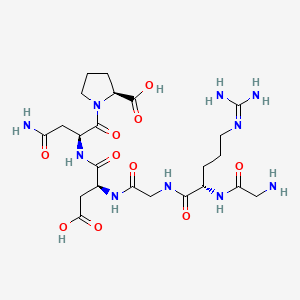

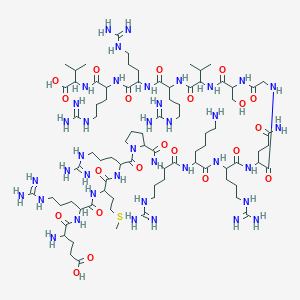

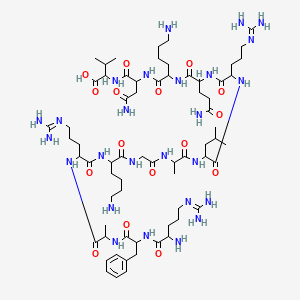

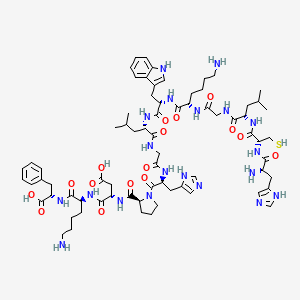

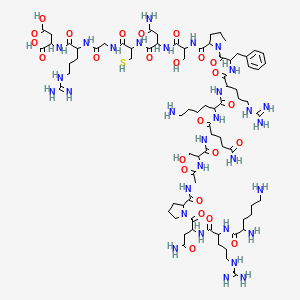

The compound with the Chemical Abstracts Service number 183598-56-3 is known as Leptin (22-56), human. It is a fragment of the hormone leptin, which is produced by fat cells in the human body. Leptin plays a crucial role in regulating energy balance by inhibiting hunger, which in turn diminishes fat storage in adipocytes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Leptin (22-56), human, is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the synthesis. The reaction conditions include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of Leptin (22-56), human, follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Leptin (22-56), human, primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Coupling Reagents: HBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIC (N,N’-Diisopropylcarbodiimide).

Deprotection Reagents: Piperidine for Fmoc removal.

Cleavage Reagents: Trifluoroacetic acid (TFA) for cleaving the peptide from the resin.

Major Products Formed

The major product formed is the Leptin (22-56) peptide fragment, which is purified and characterized to ensure its biological activity and structural integrity.

Wissenschaftliche Forschungsanwendungen

Leptin (22-56), human, has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Investigated for its role in energy homeostasis and appetite regulation.

Medicine: Studied for its potential therapeutic applications in obesity and metabolic disorders.

Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.

Wirkmechanismus

Leptin (22-56), human, exerts its effects by binding to leptin receptors (Ob-Rs) on target cells. This binding activates several signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which regulates gene expression related to energy balance and appetite suppression. The peptide fragment inhibits corticosterone production and may influence the proliferation of certain cell types.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Leptin (57-92): Another biologically active fragment of leptin.

Full-length Leptin: The complete hormone with broader biological activity.

Uniqueness

Leptin (22-56), human, is unique due to its specific sequence and biological activity. Unlike the full-length hormone, this fragment has distinct effects on certain cellular processes, making it valuable for targeted research applications.

Eigenschaften

CAS-Nummer |

183598-56-3 |

|---|---|

Molekularformel |

C₁₇₁H₂₉₈N₅₀O₅₆ |

Molekulargewicht |

3950.52 |

Sequenz |

One Letter Code: VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B612546.png)

![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)